2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
Overview
Description
2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride, also known as PTZ-211, is a chemical compound that has been widely used in scientific research. This compound is a tetrazole derivative that has been shown to have several pharmacological properties, including anticonvulsant, anxiolytic, and antidepressant effects.
Scientific Research Applications
Pharmaceutical Research
This compound, due to its tetrazole ring, is of significant interest in pharmaceutical research. Tetrazoles mimic the carboxylate ion and are used in drug design as bioisosteres . They are found in drugs that exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This particular compound could be explored for its potential efficacy in treating various diseases due to its structural similarity to other bioactive tetrazoles.
Material Science
In material science, the compound’s ability to form stable salts can be utilized in the synthesis of novel materials. Its potential as a corrosion inhibitor for metals in acidic environments is particularly noteworthy. This application is crucial for extending the life of metal components in industrial settings .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its reactive amine group can be used to create a variety of derivatives, which can then be employed in the synthesis of complex organic molecules. This versatility makes it a valuable reagent in the development of new synthetic pathways .
Analytical Chemistry
In analytical chemistry, the compound’s unique structure could be used as a standard or reagent in chromatography and spectrometry. It can help in the identification and quantification of substances within a mixture, aiding in the analysis of chemical or biological samples .
Biological Studies
The tetrazole ring is a common motif in molecules that interact with biological systems. This compound could be used in biological studies to probe the function of enzymes, receptors, and other proteins. It may also serve as a scaffold for developing probes or inhibitors for biomolecular research .
Environmental Science
Due to its potential as a corrosion inhibitor, this compound could also be researched for environmental applications. It may help in reducing the environmental impact of corrosion, which is a significant issue in the maintenance of infrastructure and machinery .
properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c10-7-6-9-11-12-13-14(9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEINUZZVPMNOIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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